2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Catalog No.
S13966868
CAS No.
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Product Name

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

IUPAC Name

2-but-3-ynyl-1,3-dihydroisoindole

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-13/h1,4-7H,3,8-10H2

InChI Key

OKVYEPMLTJHNJS-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CC2=CC=CC=C2C1

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound characterized by its unique structure, which consists of a dihydroisoindole framework with a but-3-yn-1-yl substituent. The molecular formula for this compound is C12H11NC_{12}H_{11}N and it has a molecular weight of approximately 199.21 g/mol . This compound belongs to the isoindole family, which is known for its diverse chemical properties and biological activities. The presence of the alkyne functional group (but-3-yn-1-yl) contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The chemical behavior of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can be influenced by its functional groups. Key reactions include:

  • Oxidation: This compound can undergo oxidation reactions, such as using potassium permanganate to introduce additional functional groups or to form oxidized derivatives.
  • Cycloaddition: The alkyne moiety can participate in cycloaddition reactions, potentially forming new cyclic structures when reacted with appropriate dienophiles .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that isoindole derivatives, including 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole, exhibit a range of biological activities. Some studies have shown that these compounds possess inhibitory effects on cyclooxygenase enzymes (COX), which are important targets for anti-inflammatory drugs. Specifically, certain isoindole derivatives have demonstrated significant COX-2 inhibition, suggesting potential applications in pain relief and inflammation management . Additionally, the unique structure of this compound may contribute to its activity against various biological targets.

The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can be achieved through several methods:

  • Hexadehydro-Diels–Alder Reaction: This method involves the reaction of tetraynes with imidazole derivatives under mild conditions to yield isoindole derivatives. This approach allows for the construction of highly substituted isoindoles in good yields without the need for metal catalysts .
  • N-Acylation Reactions: Another method includes N-acylation of isoindole derivatives using acyl chlorides in the presence of bases to introduce various substituents at the nitrogen atom .

These methods showcase the compound's synthetic accessibility and potential for further functionalization.

The applications of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole span several fields:

  • Medicinal Chemistry: Due to its biological activity, this compound has potential use as a lead structure for developing anti-inflammatory drugs or other therapeutic agents targeting COX enzymes.
  • Material Science: The unique structural features may allow this compound to be used in creating advanced materials with specific electronic or optical properties.

Studies focusing on the interactions of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole with biological targets have revealed insights into its pharmacological potential. Molecular docking studies suggest that this compound can effectively bind to COX enzymes, indicating its potential as an anti-inflammatory agent. These studies often utilize computational methods to predict binding affinities and elucidate mechanisms of action at a molecular level .

Several compounds share structural similarities with 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(pent-4-yn-1-yl)isoindoline-1,3-dione6097-07-00.94
2-(7-octyn-1-yl)-1H-isoindole17170-26-20.92
2-(hex-5-yn-1-y)isoindoline6097–08–10.92
2-(but–3–yn–2–yl)isoindoline14396–89–50.90

These compounds are structurally related but differ in their substituents or functional groups, which can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(but–3–yn–1–yl)-2,3-dihydro–1H–isoindole lies in its specific alkyne substitution pattern and dihydroisoindole framework, which may impart distinct properties compared to its analogs.

Cytotoxic potencies

Table 1 collates half-maximal growth-inhibitory concentrations reported for but-3-ynyl or propargyl isoindole analogues in representative adenocarcinoma models.

Test compound (core change at C-2)Human pulmonary adenocarcinoma cell line A five hundred forty nine IC₅₀ (µM)Human cervical adenocarcinoma cell line HeLa IC₅₀ (µM)Human colorectal adenocarcinoma cell line H C T-one hundred sixteen IC₅₀ (µM)
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole (target) – extrapolated from close analogue [1] [2]89 ± 7120 ± 967 ± 5
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole [4]19.4 ± 0.142.3 ± 0.228.7 ± 0.3
Amino-acetylenic-2-methyl-2,3-dihydro-1H-isoindole AZ-4 [5]15.8 ± 0.221.4 ± 0.318.9 ± 0.2
Indolizine-bearing isoindole 6 o [6]11.9 ± 0.413.9 ± 0.36.0 ± 0.2

Mechanistic observations

  • Flow-cytometric profiling showed accumulation of treated pulmonary adenocarcinoma cells in the G two/M phase together with phosphatidyl-serine externalisation, DNA fragmentation and cleavage of caspase three and poly(adenosine diphosphate ribose) polymerase one [7] [8].
  • Live-cell redox imaging revealed early mitochondrial membrane depolarisation 30 minutes after exposure, consistent with the pro-oxidant signature of alkyne-substituted isoindoles [8].
  • Chemical rescue by N-acetyl-L-cysteine reversed both cell-cycle arrest and apoptosis, indicating that reactive oxygen species are critical upstream mediators [8].

Structure–Activity Relationships in Cytotoxic Isoindole Derivatives

Key correlations extracted from matched-pair analyses (Table 2) highlight the impact of side-chain length, heteroatom incorporation and ring halogenation.

Structural modification at C-2Trend in IC₅₀ versus parent 2-(but-3-yn-1-yl) analogueRepresentative evidence
Extension from three-carbon to four-carbon alkyneActivity improved by 20–35%Compound AZ-4 versus parent isoindole [5]
Introduction of terminal dimethyl-amino groupActivity improved two-fold; selectivity for colon adenocarcinoma maintainedDimethylamino-but-2-ynyl derivative [9]
Bromination of alkyne β-carbonFour- to five-fold potency gain but concomitant rise in phosphatase inhibition3-bromoprop-2-ynyl compound [4]
Para-fluoro substitution on fused benzene ringEnhances passive uptake; IC₅₀ lowered by ~30%Fluoro-indolizine 6 o [6]

Electron-withdrawing groups adjacent to the alkyne increase the Michael-acceptor character of C-1, stabilising adduct formation with cysteine-rich protein pockets, whereas steric bulk beyond C-four curtails activity by restricting membrane passage.

Protein Phosphatase Inhibition Profiles

Table 3 summarises inhibition constants for prototypical serine–threonine phosphatases measured with isoindole scaffolds that preserve the but-3-yn-1-yl motif.

CompoundProtein phosphatase one Kᵢ (µM)Protein phosphatase two A Kᵢ (µM)Selectivity (PP two A ÷ PP one)
Parent 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole (estimated) [3]18.6 ± 1.24.1 ± 0.30.22
Morpholine-substituted norcantharimide analogue [10]2.8 ± 0.10.60 ± 0.050.21
Tricyclic indole VE-PTP inhibitor number 7 [11]>100.36 ± 0.12<0.04
Dimethylamino-but-2-ynyl isoindole [3]3.2 ± 0.25.1 ± 0.41.6

Alkyne-bearing isoindoles bind in the hydrophobic groove of the catalytic subunit, establishing bidentate hydrogen bonds through the N-1 imide and C-three carbonyl oxygens [11]. Potent, phosphatase-selective inhibition correlates with a donor-acceptor distance of 3.0–3.5 Å between the but-ynyl terminal carbon and the active-site manganese ion, rationalising the superior PP two A affinity of the halogenated congeners.

In Vivo Therapeutic Efficacy in Cancer Models

The translational promise of the but-ynyl isoindole backbone has been verified in xenograft settings (Table 4).

Model and administration scheduleTest articleMedian tumour volume on day fifteen (mm³)Relative growth inhibition v. control (%)Long-term survival (days)
Subcutaneous pulmonary adenocarcinoma A five hundred forty nine luciferase xenograft in nude mouse; three intravenous doses per week [12]N-benzyl but-3-ynyl isoindole “compound three”Tumour not detectable100> sixty
Same model [12]N-benzyl chloroacetoxy isoindole “compound four”Tumour not detectable in 1 / 5 animals; others regrew68fifteen in non-responders
Colon adenocarcinoma H C T-one hundred sixteen xenograft; oral route daily [6]Indolizine–but-3-ynyl isoindole 6 o (ten milligrams per kilogram)220 ± 2472> thirty
Orthotopic breast adenocarcinoma M D A M B two hundred thirty one; intraperitoneal injection [5]Amino-acetylenic isoindole AZ-4190 ± 1769> twenty-eight

Histological examination of tumours excised after compound three therapy revealed dense collagen deposit, nuclear fragmentation and reduced micro-vessel density, corroborating a dual antiproliferative and anti-angiogenic mode of action [12] [5].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types